molecular formula C14H22N2O3 B2896480 Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate CAS No. 1808392-55-3

Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate

Cat. No.: B2896480
CAS No.: 1808392-55-3
M. Wt: 266.341
InChI Key: OLYVYBLNPMUCKQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate is a chemical compound with a complex structure that includes a tert-butyl group, a cyanocyclobutyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate typically involves multiple steps, starting with the preparation of the cyanocyclobutyl group. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is then introduced using tert-butyl alcohol in the presence of a strong acid catalyst. Finally, the carbamoyl group is added through a reaction with methylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones are common products.

  • Reduction: Alcohols and amines are typically formed.

  • Substitution: Various substituted derivatives of the original compound can be produced.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its structural complexity allows for the exploration of biological pathways and the development of new bioactive compounds.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

  • Tert-butyl N-[(1s,3s)-3-cyanocyclobutyl]carbamate

  • Tert-butyl N-[(1r,3r)-3-cyanocyclobutyl]carbamate

  • Tert-butyl (3-cyanocyclobutyl)carbamate

Uniqueness: Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate stands out due to its specific structural features, which include the presence of both a methyl group and a carbamoyl group

Properties

IUPAC Name

tert-butyl 4-[(1-cyanocyclobutyl)-methylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)7-6-11(17)16(4)14(10-15)8-5-9-14/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYVYBLNPMUCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)N(C)C1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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